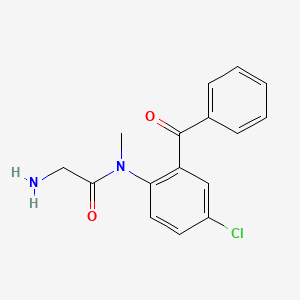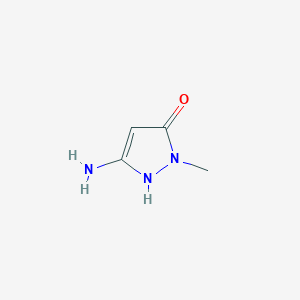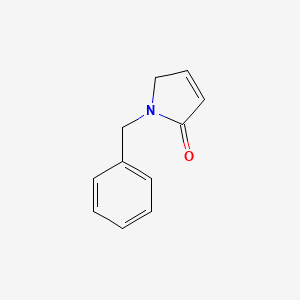
1-Benzyl-1,5-dihydro-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-1,5-dihydro-pyrrol-2-one, commonly referred to as 1-BDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 1-BDP is a derivative of pyrrol-2-one and is a common building block in organic synthesis. In recent years, 1-BDP has been studied for its potential applications in drug discovery, biochemical research, and even in the development of new materials.
Scientific Research Applications
Pyrrole Derivatives Synthesis and Analysis
Pyrrole as a Directing Group : Pyrrole has been used as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, enabling the successful methylation, alkylation, or benzylation of 2-phenylpyrroles (Wiest, Poethig, & Bach, 2016).
Efficient One-Pot Synthesis : A novel and efficient one-pot synthesis method has been developed for producing certain pyrrole derivatives, highlighting the chemical's versatility and potential in organic chemistry (Alizadeh & Ghanbaripour, 2013).
Structural Characterization and Corrosion Inhibition : New pyrrole derivatives have been synthesized and structurally characterized, with studies indicating potential as corrosion inhibitors on steel surfaces (Louroubi et al., 2019).
Potential Therapeutic Applications
- Metallo-β-Lactamase Inhibitor : Derivatives of 1-Benzyl-1,5-dihydro-pyrrol-2-one have been studied for their inhibitory potencies against metallo-β-lactamases, an enzyme group relevant in antibiotic resistance. This suggests a potential role in developing new antibacterial strategies (McGeary et al., 2017).
Chemical Structure and Properties
Crystal Structure Analysis : The crystal structure of related compounds has been compared, focusing on the planarity of substituted pyrrole rings, which is crucial for understanding the chemical and physical properties of these compounds (Dazie et al., 2017).
NMR Spectroscopic Studies : Nuclear magnetic resonance spectroscopic studies have been conducted on a series of pyrrole derivatives, offering insights into the electronic effects of substituents and their impact on chemical properties (Lee, Jun, & Yu, 2000).
properties
IUPAC Name |
1-benzyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSCAICDRDVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494395 |
Source


|
| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64330-46-7 |
Source


|
| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)
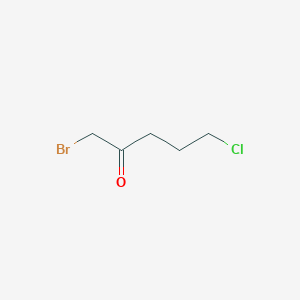
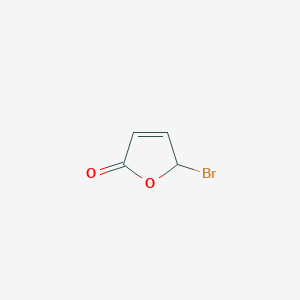
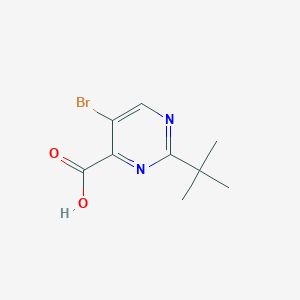
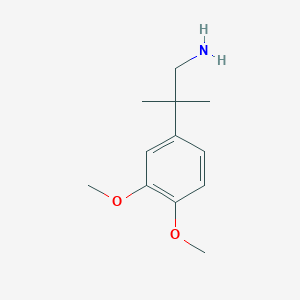
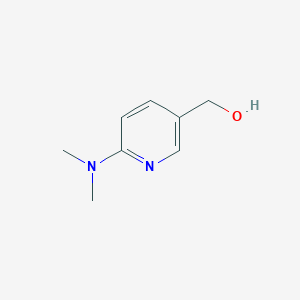
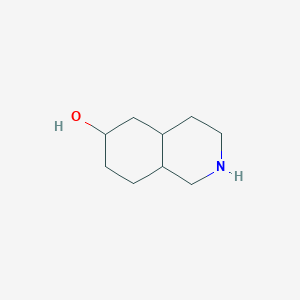
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

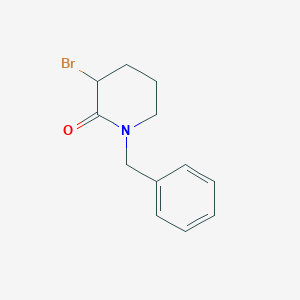
![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
